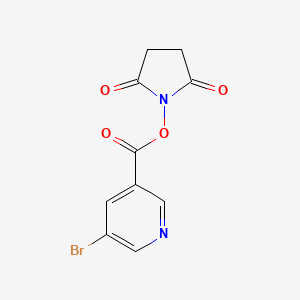
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate is a chemical compound that combines a brominated nicotinic acid derivative with a pyrrolidinyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate typically involves the esterification of 5-Bromo-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure the high purity of the final product, which is essential for its use in research and industrial applications .
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-Bromo-nicotinic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Ester Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Major Products
Nucleophilic Substitution: Substituted nicotinic acid derivatives.
Ester Hydrolysis: 5-Bromo-nicotinic acid and N-hydroxysuccinimide.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate involves the reactivity of the NHS ester group, which readily reacts with primary amines to form stable amide bonds. This property makes it useful for bioconjugation and labeling applications. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .
類似化合物との比較
Similar Compounds
8-Bromo-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester: Similar in structure but with a longer alkyl chain.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Contains two NHS ester groups and is used in similar bioconjugation applications.
Uniqueness
生物活性
(2,5-Dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is typically synthesized through multi-step reactions involving pyridine derivatives and dioxopyrrolidine intermediates. The synthesis often utilizes N-hydroxysuccinimide esters as intermediates, which are common in organic synthesis for activating carboxylic acids .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of compounds derived from the pyrrolidine-2,5-dione framework. For instance, a related compound demonstrated significant efficacy in various seizure models:
| Compound | ED50 (mg/kg) | Test Model |
|---|---|---|
| Compound 22 | 23.7 | Maximal Electroshock (MES) |
| Compound 22 | 22.4 | 6 Hz Seizures |
| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |
These results suggest that the compound may act through multiple mechanisms, including inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .
Antinociceptive Effects
In addition to anticonvulsant properties, this compound has shown potential in pain management. The lead compound from a related study exhibited significant antinociceptive effects in formalin-induced pain models, indicating its utility in treating neuropathic pain .
Case Studies and Research Findings
- Anticonvulsant Study : A focused set of hybrid pyrrolidine derivatives was evaluated for their anticonvulsant properties using mouse models. The study found that these compounds not only provided protection against seizures but also demonstrated favorable pharmacokinetic profiles, making them suitable candidates for further development in epilepsy treatment .
- Pain Management Research : Another study investigated the antinociceptive activity of similar compounds. The results indicated that these derivatives could effectively reduce pain responses in animal models, suggesting their potential application in clinical pain management .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRUHCSDRZMDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














